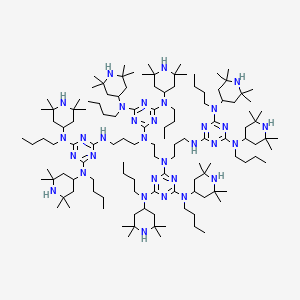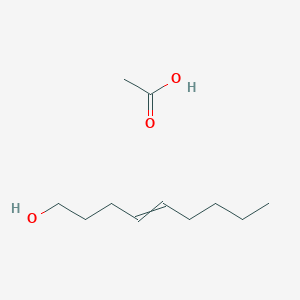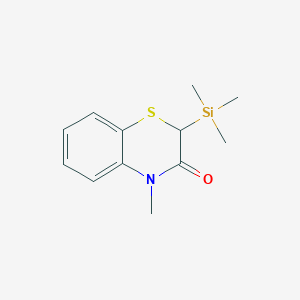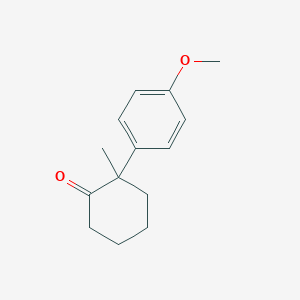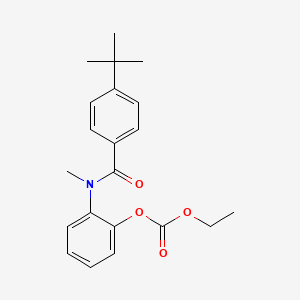
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl ethyl ester is a complex organic compound with a unique structure that includes a carbonic acid ester and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl ethyl ester typically involves esterification reactions. One common method is the reaction of carboxylic acids with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the use of acyl chlorides or acid anhydrides with alcohols . These reactions are often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts such as DBSA (p-dodecylbenzenesulfonic acid) can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl ethyl ester can undergo various chemical reactions, including:
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the nucleophile.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Nucleophiles such as Grignard reagents.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Tertiary alcohols or other substituted products.
Scientific Research Applications
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis, releasing active compounds that interact with specific pathways in the body. The benzoyl group may also play a role in modulating the activity of these pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but lacking the benzoyl group.
Methyl butanoate: Another ester with a different alkyl group and simpler structure.
Uniqueness
Carbonic acid, 2-((4-(1,1-dimethylethyl)benzoyl)methylamino)phenyl ethyl ester is unique due to its complex structure, which includes both a carbonic acid ester and a benzoyl group.
Properties
CAS No. |
80468-16-2 |
|---|---|
Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
[2-[(4-tert-butylbenzoyl)-methylamino]phenyl] ethyl carbonate |
InChI |
InChI=1S/C21H25NO4/c1-6-25-20(24)26-18-10-8-7-9-17(18)22(5)19(23)15-11-13-16(14-12-15)21(2,3)4/h7-14H,6H2,1-5H3 |
InChI Key |
XMUBYMGNXWIGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC=CC=C1N(C)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


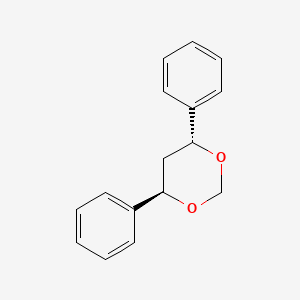

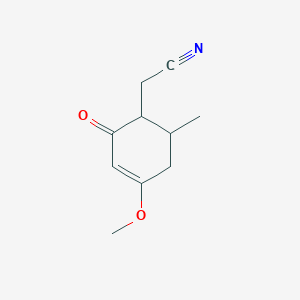
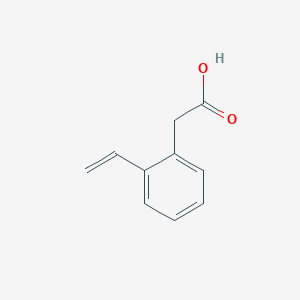
![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
